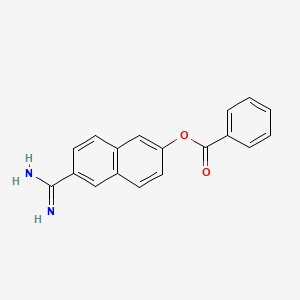

6-Carbamimidoylnaphthalen-2-yl benzoate

Description

Contextualization within Amidino-Naphthalene Scaffolds and Ester Linkages

The amidino-naphthalene scaffold is a key pharmacophore in the design of serine protease inhibitors. The positively charged amidino group can effectively mimic the side chains of arginine or lysine (B10760008), which are the natural substrates for many serine proteases. This allows the inhibitor to bind with high affinity to the S1 pocket of the enzyme's active site, a specificity-determining region.

The ester linkage in 6-Carbamimidoylnaphthalen-2-yl benzoate (B1203000) and related derivatives plays a crucial role in their mechanism of inhibition. In many serine protease inhibitors, the ester bond is susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site. This can lead to the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme. nih.govnih.gov The stability of this covalent bond can vary, leading to either reversible or irreversible inhibition, a key consideration in drug design.

Overview of Serine Protease Inhibitors and Naphthalene (B1677914) Derivatives in Chemical Biology

Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological processes, including blood coagulation, digestion, inflammation, and immune responses. ekb.egmdpi.com Consequently, their dysregulation is implicated in numerous diseases, making them important targets for therapeutic intervention. Serine protease inhibitors are a well-established class of drugs designed to modulate the activity of these enzymes. ekb.eg

Naphthalene derivatives have emerged as versatile scaffolds in medicinal chemistry due to their rigid, bicyclic aromatic structure, which provides a platform for the spatial orientation of functional groups. nih.govresearchgate.net In the context of serine protease inhibition, the naphthalene core can be functionalized with various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties. The development of naphthalene-based inhibitors has led to compounds with high potency and selectivity for specific serine proteases. nih.govresearchgate.net

Historical Development and Key Analogues (e.g., Nafamostat (B1217035), Sepimostat)

The development of amidinonaphthalene-based serine protease inhibitors has a rich history, with several key analogues reaching clinical use.

Nafamostat , approved in Japan for the treatment of pancreatitis and as an anticoagulant, is a prominent example. wikipedia.orgnih.gov Its chemical structure, 6-amidino-2-naphthyl 4-guanidinobenzoate, is closely related to 6-Carbamimidoylnaphthalen-2-yl benzoate. Nafamostat is a broad-spectrum serine protease inhibitor, targeting enzymes such as trypsin, thrombin, and plasmin. nih.gov Its mechanism of action involves the formation of a covalent bond with the catalytic serine residue of the target protease. wikipedia.org

Sepimostat is another important analogue, developed as an orally active derivative of nafamostat. While its clinical development was discontinued (B1498344) for pancreatitis, it has been studied for other indications, including its neuroprotective effects. nih.gov

The development of these and other related compounds has provided valuable insights into the structure-activity relationships of amidinonaphthalene derivatives. Research in this area continues to explore modifications to the naphthalene core, the nature of the ester linkage, and the substituents on the benzoate ring to develop new inhibitors with improved efficacy, selectivity, and safety profiles.

| Compound Name | Chemical Structure | Key Features |

| This compound | Carbamimidoyl (guanidino) group on a naphthalene ring linked to a benzoate via an ester. | Core scaffold with potential for serine protease inhibition. |

| Nafamostat | 6-amidino-2-naphthyl 4-guanidinobenzoate | Clinically approved broad-spectrum serine protease inhibitor. |

| Sepimostat | Orally active derivative of nafamostat | Investigated for various therapeutic applications. |

Structure

3D Structure

Properties

Molecular Formula |

C18H14N2O2 |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) benzoate |

InChI |

InChI=1S/C18H14N2O2/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)22-18(21)12-4-2-1-3-5-12/h1-11H,(H3,19,20) |

InChI Key |

SEPJQQWQYNEMDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Carbamimidoylnaphthalen 2 Yl Benzoate and Its Analogues

Established Synthetic Pathways for the Core Naphthyl Benzoate (B1203000) Scaffold

The fundamental structure of these molecules is the naphthyl benzoate scaffold, which consists of a naphthalene (B1677914) ring linked to a benzoate group through an ester bond. nih.gov The synthesis of this core structure is typically achieved through standard esterification reactions.

A primary method involves the reaction of a substituted 2-naphthol (B1666908) with a substituted benzoic acid or its more reactive derivative, such as an acyl chloride. For instance, the synthesis of nafamostat (B1217035) involves the coupling of 6-amidino-2-naphthol (B1198881) with 4-guanidinobenzoic acid. google.com This esterification can be facilitated by a coupling agent. One described method utilizes s-trichlorotriazine (TCT) to activate the carboxylic acid, which then reacts with the hydroxyl group of the naphthol derivative. researchgate.net This approach is presented as an alternative to using pyridine (B92270) as a base, employing N-methylmorpholine (NMM) instead. researchgate.net

The general reaction can be summarized as: Substituted 2-Naphthol + Activated Substituted Benzoic Acid → Naphthyl Benzoate Scaffold

Strategies for Carbamimidoyl Group Introduction

The carbamimidoyl group, also known as an amidino or guanidino group, is a key pharmacophore in many of these protease inhibitors, contributing to their binding affinity through interactions with acidic residues like aspartic acid in the enzyme's active site. nih.gov The introduction of this group onto the naphthalene ring, specifically at the 6-position to form precursors like 6-amidino-2-naphthol, is a critical step.

A common strategy involves the conversion of a cyano group (-CN) on the naphthalene ring into an amidine. This can be achieved through the Pinner reaction, where the nitrile is treated with an alcohol and hydrogen chloride to form an imino ether hydrochloride, which is then reacted with ammonia (B1221849) to yield the amidine.

Another approach involves the direct reaction of an amino group with a guanylating agent. For example, p-aminobenzoic acid can be reacted with cyanamide (B42294) in the presence of a catalyst like hydrochloric acid in ethanol (B145695) to form guanidinobenzoic acid, a key intermediate for nafamostat. google.com This demonstrates a general strategy for converting an amino group to a guanidino group.

Derivatization Approaches for Substituted Benzoate Moieties

Modification of the benzoate portion of the molecule allows for the synthesis of a wide array of analogues with potentially improved activity, selectivity, or pharmacokinetic properties. chemrxiv.org This involves using various substituted benzoic acids in the initial esterification step.

Synthesis of Guanidine-Containing Analogues (e.g., Nafamostat)

Nafamostat (6-amidino-2-naphthyl 4-guanidinobenzoate) is a prominent example of this class. nih.gov Its synthesis hinges on the coupling of two key intermediates: 6-amidino-2-naphthol and 4-guanidinobenzoic acid. google.comgoogle.com

The synthesis of 4-guanidinobenzoic acid can be accomplished by reacting 4-aminobenzoic acid with cyanamide. google.comresearchgate.net The subsequent esterification with 6-amidino-2-naphthol mesylate is typically carried out in a solvent like pyridine, using a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com The final product is often isolated as a mesylate salt to improve its stability and solubility. google.comresearchgate.net

| Starting Material 1 | Starting Material 2 | Coupling Agents | Product |

| 6-Amidino-2-naphthol mesylate | 4-Guanidinobenzoic acid hydrochloride | DCC, DMAP | Nafamostat |

| 6-Amidino-2-naphthol | 4-Guanidinobenzoic acid | TCT, NMM | Nafamostat |

Table 1: Synthetic routes to Nafamostat. researchgate.netgoogle.comresearchgate.net

Synthesis of Dihydroimidazolylamino-Containing Analogues (e.g., Sepimostat)

Sepimostat (6-amidino-2-naphthyl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzoate) is an orally active derivative of nafamostat. nih.gov Its synthesis involves preparing the specific 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid moiety and then coupling it with 6-amidino-2-naphthol.

The synthesis of the substituted benzoic acid precursor involves creating the dihydroimidazolylamino group. This is typically achieved by reacting a p-aminobenzoic acid derivative with a reagent that can form the imidazoline (B1206853) ring structure. The resulting acid is then esterified with 6-amidino-2-naphthol using similar coupling methods described for nafamostat. The final product, sepimostat, is usually prepared as a dimethanesulfonate salt (mesylate). nih.gov

Synthesis of Other Substituted Benzoate Derivatives (e.g., Aminomethyl, Nitro)

A variety of other derivatives can be synthesized by employing different substituted benzoic acids. For example, the synthesis of 6-amidino-2-naphthyl 4-(aminomethyl)benzoate involves using 4-(benzyloxycarbonylaminomethyl)benzoic acid in the esterification step with 6-amidino-2-naphthol. The benzyloxycarbonyl protecting group is subsequently removed, typically by catalytic hydrogenation, to yield the final product with a free aminomethyl group. prepchem.com

Similarly, nitro-substituted analogues can be prepared using 4-nitrobenzoic acid. The synthesis of camostat (B1201512) derivatives, which are structurally related, has been achieved by coupling 4-hydroxyphenylacetic acid with tert-butyl bromoacetate, followed by esterification with 4-guanidinobenzoic acid hydrochloride, saponification, and finally amination. mdpi.com This highlights the modularity of the synthetic approach, allowing for diverse functional groups to be incorporated into the final structure.

| Benzoate Moiety | Key Benzoic Acid Precursor | Reference |

| 4-Guanidinobenzoate | 4-Guanidinobenzoic acid | google.com |

| 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzoate | 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid | nih.gov |

| 4-(Aminomethyl)benzoate | 4-(Benzyloxycarbonylaminomethyl)benzoic acid | prepchem.com |

| 4-Hydroxybenzoate | 4-Benzyloxybenzoate (followed by deprotection) | prepchem.com |

Table 2: Examples of Substituted Benzoate Moieties and their Precursors.

Optimization of Synthetic Routes for Scalability and Yield

For any potential therapeutic agent, the optimization of the synthetic route for large-scale production, high yield, and purity is crucial. Research into the synthesis of nafamostat and related compounds has explored different coupling agents and reaction conditions to improve efficiency.

One optimization involves replacing traditional coupling methods with processes that are more amenable to industrial scale-up. The use of s-trichlorotriazine (TCT) as a coupling agent is one such example, as it offers advantages like the high aqueous solubility of the cyanuric acid byproduct, which simplifies the work-up process and avoids extensive washing steps. researchgate.net This can lead to a better E-factor (Environmental factor), a measure of the mass of waste produced per unit of product.

Furthermore, process development often focuses on minimizing the number of steps, using less hazardous reagents, and finding optimal crystallization conditions to ensure high purity of the final active pharmaceutical ingredient (API). google.com For instance, developing a manufacturing process that avoids complex purification steps like chromatography by directly crystallizing a high-purity product is a significant goal in process chemistry. The development of stable formulations, such as immediate-release tablets, is also a key aspect of post-synthesis optimization for drug repositioning and delivery. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies for Molecular Conformation and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks

Without crystallographic data, the hydrogen bonding networks cannot be analyzed. Such an analysis would identify the specific donor and acceptor atoms and the geometry of these interactions, which are crucial for understanding the crystal packing and physical properties of the compound.

Quantification of π-π Stacking and Other Non-Covalent Interactions

A quantitative analysis of π-π stacking and other non-covalent interactions is contingent on X-ray diffraction data. This would involve measuring parameters such as the distance and angles between the aromatic rings of the naphthalene (B1677914) and benzoate (B1203000) moieties, which are critical for understanding the forces that stabilize the crystal structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Solution-State Structure

No published NMR spectroscopic data (¹H NMR, ¹³C NMR, etc.) for 6-Carbamimidoylnaphthalen-2-yl benzoate could be located. NMR spectroscopy is the most powerful method for determining the structure of a molecule in solution, providing detailed information about the chemical environment of each atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data for this compound. Mass spectrometry would be used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable information about its structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Published IR and Raman spectra for this compound could not be found. These spectroscopic techniques are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For the target compound, this would involve identifying characteristic vibrations for the carbamimidoyl, naphthalenyl, and benzoate groups.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of the molecule. These studies offer a foundational understanding of its stability, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

The electronic structure analysis derived from DFT provides insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density that are critical for chemical reactions and intermolecular bonding.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, indicating a higher potential for chemical reactions and intramolecular charge transfer. For 6-Carbamimidoylnaphthalen-2-yl benzoate (B1203000), this analysis helps predict its reactivity profile.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored areas typically represent negative electrostatic potential, indicating electron-rich sites that are favorable for electrophilic attack. Conversely, blue-colored areas represent positive electrostatic potential, indicating electron-poor regions susceptible to nucleophilic attack.

For 6-Carbamimidoylnaphthalen-2-yl benzoate, the MEP map would likely show negative potential around the oxygen atoms of the benzoate group and the nitrogen atoms of the carbamimidoyl group, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms, particularly those on the amidinium group, would show positive potential.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluations of Non-Linear Optical (NLO) properties predict how a material's optical properties change under a strong electromagnetic field, such as that from a laser. Molecules with significant NLO properties often feature donor-π-acceptor systems that facilitate intramolecular charge transfer. Quantum chemical calculations can determine key NLO parameters like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of a strong second-order NLO response, which is desirable for applications in optoelectronics and photonics. The extended π-conjugated system of the naphthalene (B1677914) core in this compound suggests it could be investigated for such properties.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These investigations are crucial for understanding the potential biological activity of a compound.

Ligand-Protein Binding Affinity Prediction for Target Enzymes and Receptors

Molecular docking simulations are performed to predict how this compound might interact with specific biological targets, such as enzymes or receptors. The process involves placing the ligand into the binding site of a protein and calculating a docking score, which estimates the binding affinity (often expressed in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. For instance, compounds with a (6-carbamimidoylnaphthalen-2-yl) benzoate core have been investigated as inhibitors of serine proteases and NMDA receptors. mdpi.comnih.gov Docking studies of this compound against such targets would help predict its inhibitory potential and mechanism of action.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Example Target 1 (e.g., Serine Protease) | (Predicted Value) | (e.g., Asp189, Ser195, Gly216) | Hydrogen bonds, Salt bridge, Hydrophobic |

| Example Target 2 (e.g., NMDA Receptor) | (Predicted Value) | (e.g., GluN1, GluN2B subunits) | Electrostatic, Pi-cation, van der Waals |

Identification of Key Binding Residues and Interaction Hotspots

Docking simulations of nafamostat (B1217035) with serine proteases like TMPRSS2 have revealed that the guanidino and amidino groups play a critical role in anchoring the inhibitor to the enzyme's binding pocket. nih.gov Specifically, the cationic guanidino group forms a strong electrostatic interaction with the anionic carboxyl group of a key aspartate residue (Asp435 in TMPRSS2) located at the bottom of the S1 specificity pocket. nih.govnih.gov This interaction is a hallmark of many serine protease inhibitors.

Table 1: Postulated Key Binding Residues and Interaction Hotspots for this compound with a Trypsin-like Serine Protease

| Interacting Moiety of Compound | Probable Interacting Residue(s) | Type of Interaction |

| Carbamimidoyl (Amidine) group | Aspartic Acid (e.g., Asp189 in Trypsin) | Salt Bridge, Hydrogen Bonding |

| Naphthalene ring | Glycine, Cysteine, Tryptophan residues | Hydrophobic, π-π stacking |

| Benzoate group | Serine, Histidine residues in the active site | Potential for hydrogen bonding |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of ligand-target interactions over time, providing insights that are not accessible through static docking models.

Conformational Dynamics of the Compound in Solution and at Binding Sites

MD simulations can be employed to explore the conformational landscape of this compound both in an aqueous environment and when bound to the active site of a serine protease. In solution, the molecule is expected to exhibit a degree of flexibility, particularly around the ester linkage. Understanding its preferred conformations in solution is crucial as it can influence the energy required for it to adopt a bioactive conformation upon binding.

When bound to the enzyme, MD simulations can reveal how the compound's conformation adapts to the binding pocket and how the protein structure, in turn, responds to the ligand. These simulations can highlight the stability of key interactions and the role of water molecules in mediating the binding. For instance, simulations of similar inhibitors have shown that the binding pocket can undergo subtle conformational changes to accommodate the ligand, a phenomenon known as "induced fit". researchgate.net

Stability and Residence Time Predictions

The stability of the ligand-target complex is a critical determinant of its inhibitory efficacy. MD simulations can be used to assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable complex will exhibit minimal fluctuations in these values.

Furthermore, advanced MD simulation techniques can be utilized to predict the residence time of the inhibitor in the binding pocket. A longer residence time often correlates with a more sustained biological effect. These predictions are computationally intensive but provide valuable information for lead optimization. The stability of enzyme-inhibitor complexes is often enhanced by a network of hydrogen bonds and the shielding of these interactions from the solvent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a predictive QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined inhibitory activities against a specific serine protease would be required. The development process typically involves the following steps:

Data Collection: Gathering a set of structurally related compounds with their corresponding biological activities (e.g., IC50 or Ki values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound that quantify their physicochemical properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of the most influential physicochemical descriptors that govern the biological activity. slideshare.net These descriptors provide insights into the structural features that are either favorable or detrimental to the inhibitory potency.

Table 2: Potential Physicochemical Descriptors Influencing the Activity of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Determines the strength of hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

| Quantum-Chemical | Partial Charges on atoms | Important for electrostatic and hydrogen bonding interactions. |

By analyzing the coefficients of these descriptors in a validated QSAR model, researchers can understand, for instance, whether increasing the hydrophobicity or altering the electronic properties of a particular part of the molecule is likely to enhance its inhibitory activity. This knowledge is invaluable for the rational design of new and improved serine protease inhibitors based on the this compound scaffold.

Cheminformatics and Chemical Space Exploration

Cheminformatics provides the methodologies to analyze and navigate the vast landscape of chemical structures, known as chemical space. For a molecule like this compound, these techniques are instrumental in identifying structurally related compounds and designing novel molecules with potentially improved properties.

Scaffold hopping is a key strategy in medicinal chemistry used to identify isofunctional molecules with distinct core structures or scaffolds. nih.gov This technique is particularly valuable for generating novel chemical entities that may possess improved pharmacokinetic profiles, reduced toxicity, or provide new intellectual property opportunities while retaining the desired biological activity. nih.gov The fundamental premise of scaffold hopping is to replace the central molecular framework of a known active compound with a different one, while preserving the key pharmacophoric features responsible for its interaction with a biological target. nih.gov

For this compound, the naphthalene ring system constitutes the central scaffold. The carbamimidoyl (amidine) and benzoate moieties can be considered as key interacting groups, particularly if the compound is hypothesized to target enzymes like serine proteases, where the positively charged amidine group can interact with negatively charged residues (e.g., aspartate) in the active site. nih.gov

Analogue Design via Scaffold Hopping:

Starting from this compound as a hypothetical lead compound, several scaffold hopping strategies could be employed:

Heterocycle Replacements: The naphthalene core could be replaced with various bicyclic or monocyclic heteroaromatic systems. This is one of the most common forms of scaffold hopping. nih.gov The goal is to find a scaffold that maintains the spatial orientation of the amidine and benzoate groups.

Ring Opening or Closure: Modifications could involve opening one of the rings of the naphthalene system or, conversely, designing a new fused ring system from a monocyclic precursor. nih.gov

Topology-Based Hopping: This advanced method involves more abstract representations of the molecule to identify scaffolds that are topologically different but present the key functional groups in a similar 3D arrangement. nih.gov

The following table illustrates potential scaffold hops for the 6-Carbamimidoylnaphthalen-2-yl core, maintaining the positions of the key functional groups.

| Original Scaffold | Hopped Scaffold Example | Rationale |

| Naphthalene | Quinoline | Bioisosteric replacement of a CH group with a nitrogen atom, potentially altering solubility and hydrogen bonding capabilities. |

| Naphthalene | Benzofuran | Replacement of the second phenyl ring with a furan (B31954) ring, modifying the electronic properties and planarity of the core. |

| Naphthalene | Indole | Introduction of a nitrogen atom in a five-membered ring fused to a benzene (B151609) ring, offering different hydrogen bonding patterns and chemical reactivity. |

| Naphthalene | Benzothiophene | Replacement with a thiophene-fused ring system, which can alter metabolic stability and lipophilicity. |

These computationally generated virtual compounds would then be assessed for properties such as synthetic accessibility, drug-likeness, and predicted binding affinity to a target of interest before any decision is made for chemical synthesis.

Similarity-based virtual screening is a cornerstone of early-stage drug discovery. It operates on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov This method is used to search large chemical databases for compounds that are similar to a known active molecule, or "query" molecule. lifechemicals.com In this context, this compound could serve as a query to find other potential candidates for a specific biological target, such as a serine protease. lifechemicals.comnih.gov

The process typically involves the following steps:

Representation of Molecules: Molecules are converted into numerical representations, often as molecular fingerprints, which are bit strings encoding structural features.

Similarity Metric: A similarity coefficient, such as the Tanimoto coefficient, is used to quantify the degree of similarity between the fingerprints of the query molecule and each molecule in the database.

Ranking and Selection: Database compounds are ranked based on their similarity scores, and a threshold is applied to select a subset of compounds for acquisition or synthesis and subsequent biological testing.

Application to this compound:

Assuming this compound is a hit compound for a target like the serine protease TMPRSS2 (a target for the structurally related drug Nafamostat), a similarity search could be performed on a large compound library (e.g., the Life Chemicals HTS Compound Collection). nih.govlifechemicals.com

The table below outlines a hypothetical similarity-based screening workflow.

| Step | Description | Parameters/Tools |

| 1. Query Definition | This compound is used as the reference structure. | 2D or 3D structure of the compound. |

| 2. Database Selection | A large, diverse chemical library is chosen for screening. | e.g., ZINC database, Enamine REAL database, corporate collections. |

| 3. Fingerprint Generation | Molecular fingerprints are calculated for the query and all database compounds. | e.g., Extended-Connectivity Fingerprints (ECFP), MDL Public Keys. lifechemicals.com |

| 4. Similarity Calculation | The Tanimoto coefficient is calculated between the query and each database molecule. | Tanimoto coefficient threshold (e.g., > 0.85 for high similarity). lifechemicals.com |

| 5. Hit Selection & Filtering | Compounds exceeding the similarity threshold are selected. They may be further filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) to ensure drug-likeness. | Filtering for molecular weight, logP, number of hydrogen bond donors/acceptors. |

| 6. Diversity Analysis | The selected hits are clustered to ensure a diverse range of chemical scaffolds are chosen for testing, maximizing the information gained from screening. | Clustering algorithms based on chemical structure. |

This approach allows researchers to efficiently leverage existing chemical space to identify novel compounds that warrant further investigation, thereby streamlining the path from an initial hit to a promising lead compound. nih.govresearchgate.net

Biochemical and Mechanistic Investigations in Vitro

Serine Protease Inhibition Profiling and Kinetic Studies

No data is available regarding the inhibitory activity of 6-Carbamimidoylnaphthalen-2-yl benzoate (B1203000) against any serine proteases.

Inhibition of Trypsin and Kallikrein Family Members (e.g., Kallikrein 1, Plasma Kallikrein)

There are no published studies detailing the inhibition constants (Kᵢ) or IC₅₀ values for 6-Carbamimidoylnaphthalen-2-yl benzoate against trypsin or members of the kallikrein family.

Inhibition of Coagulation Factors (e.g., Thrombin, Factor Xa, Factor XIIa)

The effect of this compound on key coagulation factors such as thrombin, Factor Xa, or Factor XIIa has not been reported.

Inhibition of Fibrinolytic System Components (e.g., Plasmin)

No research could be found that investigates the interaction between this compound and components of the fibrinolytic system, such as plasmin.

Inhibition of Complement System Proteases (e.g., C1r, C1s)

The inhibitory profile of the compound against proteases of the complement system, including C1r and C1s, is unknown.

Characterization of Inhibition Type (e.g., Competitive, Non-competitive, Uncompetitive)

Without kinetic studies, the type of enzyme inhibition (e.g., competitive, non-competitive) for this compound cannot be characterized.

Modulation of Protease-Activated Receptors (PARs)

There is no information available in the scientific literature concerning the ability of this compound to modulate the activity of Protease-Activated Receptors (PARs).

Interactions with Transmembrane Protease, Serine 2 (TMPRSS2)

In vitro assays have confirmed that compounds with a (6-carbamimidoylnaphthalen-2-yl) benzoate core, notably Nafamostat (B1217035), are potent inhibitors of the human protein TMPRSS2. rsc.orgrsc.orgbiorxiv.org This enzyme is a cell surface serine protease crucial for the activation of various viral proteins, facilitating their entry into host cells. asm.org

The inhibitory mechanism of Nafamostat against TMPRSS2 has been elucidated through a combination of experimental assays and molecular dynamics simulations. rsc.orgrsc.org The primary inhibitory action is due to the formation of a stable, long-lived covalent acyl-enzyme complex. rsc.orgbiorxiv.org This occurs between the guanidinobenzoyl moiety of the inhibitor and the catalytic serine residue within the active site of TMPRSS2. rsc.org The binding process involves an initial, non-covalent Michaelis complex state, which then proceeds to the formation of the covalent bond. biorxiv.org Studies indicate that Nafamostat has a higher population of this Michaelis complex compared to other inhibitors like Camostat (B1201512), which may explain its higher potency and more frequent formation of the inhibitory covalent complex. biorxiv.orgresearchgate.net

Investigation of NMDA Receptor Inhibition Mechanisms

Compounds featuring the (6-carbamimidoylnaphthalen-2-yl) benzoate structure have been identified as inhibitors of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors vital for synaptic plasticity and neuronal function. mdpi.com Investigations into analogs like Sepimostat and Nafamostat have provided a detailed understanding of the inhibition mechanisms at the molecular level.

Sepimostat has been shown to inhibit native NMDA receptors in rat hippocampal CA1 pyramidal neurons with a half-maximal inhibitory concentration (IC50) of 3.5 ± 0.3 µM at a holding voltage of -80 mV. mdpi.com Similarly, Nafamostat inhibits these receptors with an even greater potency, exhibiting an IC50 value of 0.20 ± 0.04 µM.

Voltage Dependence of Inhibition

The inhibition of NMDA receptors by these compounds is notably dependent on the membrane voltage. Nafamostat demonstrates a strongly voltage-dependent inhibition, a characteristic of open-channel blockers. mdpi.com This mechanism, often described as a "foot-in-the-door" block, implies that the inhibitor enters and occludes the ion channel pore when it is in the open state, with the block becoming more pronounced at more negative membrane potentials. mdpi.com

Sepimostat exhibits a more complex voltage dependence, with both voltage-dependent and voltage-independent components to its inhibitory action. mdpi.com The presence of a voltage-dependent component suggests it also acts as an open channel blocker, particularly at hyperpolarized potentials. However, the additional voltage-independent component indicates a separate mechanism that is not reliant on the membrane electrical field. mdpi.com

| Compound | IC50 (at -80 mV) | Voltage Dependence | Proposed Mechanism |

|---|---|---|---|

| Sepimostat | 3.5 ± 0.3 µM | Complex (Dependent & Independent) | Interaction with deep and shallow sites |

| Nafamostat | 0.20 ± 0.04 µM | Strongly Dependent | "Foot-in-the-door" open channel block |

Identification of Distinct Binding Sites (Shallow, Deep)

The complex inhibitory profile of Sepimostat suggests interaction with at least two distinct sites on the NMDA receptor. mdpi.com The voltage-dependent component of its action is consistent with binding to a "deep" site located within the ion channel pore, similar to other open-channel blockers. At hyperpolarized voltages, this deep-site interaction dominates, leading to pronounced tail currents that are indicative of a "foot-in-the-door" mechanism. mdpi.com

Conversely, the voltage-independent component of inhibition points to the existence of a second, "shallow" binding site. mdpi.com This site is believed to be located outside the membrane's electrical field and is accessible even when the channel is not open or when the membrane potential is depolarized. The inhibition associated with this shallow site is agonist-dependent but has been shown to be non-competitive in nature. mdpi.com

Effects on Inflammatory Mediators and Pathways (In Vitro Cellular Models)

Beyond its interactions with proteases and receptors, the (6-carbamimidoylnaphthalen-2-yl) benzoate scaffold has demonstrated anti-inflammatory properties in cellular models. Specifically, Nafamostat has been shown to modulate key inflammatory pathways when cells are challenged with lipopolysaccharide (LPS), a component of bacterial cell walls that potently stimulates immune responses. nih.gov

Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production

In cultured human trophoblasts, Nafamostat mesilate effectively suppresses the synthesis of nitric oxide (NO) induced by LPS. nih.gov Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response and can contribute to tissue damage in conditions like septic shock and chorioamnionitis. nih.gov The ability of Nafamostat to inhibit this NO production highlights its potential to mitigate excessive inflammatory responses at the cellular level. nih.gov

Antioxidant Activity in Cellular Models (e.g., TNF-α-Induced ROS Production)

No studies were found that investigated the antioxidant activity of this compound in cellular models, including its potential to mitigate TNF-α-induced Reactive Oxygen Species (ROS) production.

Investigation of Epithelial Sodium Channel (ENaC) Activity and Mucus Clearance Mechanisms

There is no available research in the public domain detailing the effects of this compound on the activity of the epithelial sodium channel (ENaC) or its role in mucus clearance mechanisms.

Other Enzyme Targets and Molecular Interactions (e.g., Snake Venom Serine Proteases (SVSPs))

No literature was identified that describes the molecular interactions or inhibitory activity of this compound with other enzyme targets, including snake venom serine proteases (SVSPs).

Structure Activity Relationship Sar Studies

Impact of Naphthalene (B1677914) Ring Substitutions on Biological Activity

The naphthalene ring of 6-Carbamimidoylnaphthalen-2-yl benzoate (B1203000) plays a significant role in the molecule's interaction with its target enzymes. Modifications to this part of the scaffold can directly impact binding affinity and biological function.

A key feature of the naphthalene moiety is the 6-carbamimidoyl group, also known as an amidino group. This positively charged group is crucial for the molecule's interaction with amino acid residues within the target protease. In silico analysis has shown that the amidino group on the naphthalene ring of nafamostat (B1217035) interacts strongly with the negatively charged carboxyl group of glutamic acid residue 299 (Glu299) in transmembrane protease serine 2 (TMPRSS2). nih.gov This electrostatic interaction is a significant contributor to the high binding affinity of nafamostat for this enzyme. nih.gov

To investigate the importance of this interaction, a nafamostat derivative was designed where the cationic amidino group on the naphthalene ring was replaced by a neutral cyano group. This modification was predicted to weaken the electrostatic interaction with Glu299. nih.gov This highlights the critical nature of the positively charged group at this position for potent inhibitory activity.

While the amidino group is a primary focus, the broader naphthalene scaffold provides a rigid structure that correctly positions this key interacting group. The planarity and aromaticity of the naphthalene ring likely contribute to favorable van der Waals interactions within the binding pocket of target proteases. However, comprehensive studies detailing the effects of other substitutions, such as the addition of halogen or alkyl groups at various positions on the naphthalene ring, are not extensively available in the reviewed literature. Such studies would be valuable in further elucidating the SAR and optimizing the design of future inhibitors based on this scaffold.

Role of the Carbamimidoyl Group in Target Recognition and Binding

The carbamimidoyl group, specifically the guanidino group on the benzoate portion of the molecule, is a cornerstone of the inhibitory activity of 6-Carbamimidoylnaphthalen-2-yl benzoate against serine proteases. This functional group is fundamental for target recognition and anchoring the inhibitor within the enzyme's active site.

Trypsin-like serine proteases, a common target for nafamostat, possess a deep S1 specificity pocket that accommodates the side chains of basic amino acids like arginine and lysine (B10760008) in their natural substrates. A conserved aspartic acid residue (Asp189 in trypsin, Asp435 in TMPRSS2) at the bottom of this S1 pocket creates a negatively charged environment. nih.gov The positively charged guanidino group of this compound acts as a mimic of the arginine side chain, allowing it to fit snugly into the S1 pocket and form a strong, charge-stabilized hydrogen bond (salt bridge) with the conserved aspartate residue. nih.gov

This interaction is a primary determinant of the inhibitor's high affinity and specificity. Molecular docking and simulation studies have consistently shown that the guanidinium (B1211019) group of nafamostat is located between key catalytic amino acids, such as serine 441 (S441) and histidine 296 (H296) in TMPRSS2, and forms multiple hydrogen bonds. For instance, it can form a bidentate hydrogen bond with aspartate 440 (D440) and also interact with S441 and serine 460 (S460). These extensive hydrogen bonding networks severely restrict the structural flexibility of the guanidinium group once it is bound.

The critical nature of this group is underscored by the observation that after the molecule is cleaved by the protease, the 4-guanidinobenzoic acid (GBA) portion remains covalently attached to the catalytic serine residue, with the guanidino group still occupying the S1 pocket. nih.gov This indicates that the initial recognition and binding driven by the carbamimidoyl group are essential for the subsequent covalent inhibition mechanism.

Influence of Benzoate Moiety Substitutions on Inhibitory Potency and Selectivity

Substitutions on the benzoate moiety of this compound, which includes the critical ester linkage and the phenyl ring bearing the guanidino group, have a profound impact on the compound's inhibitory potency and selectivity.

Comparative Analysis of Guanidine (B92328) vs. Dihydroimidazolylamino Groups

The current body of scientific literature on this compound and its close analogs primarily focuses on the guanidino group as the key pharmacophore for interaction with the S1 pocket of serine proteases. While the dihydroimidazolylamino group also possesses a positive charge and has been used as a guanidine isostere in other classes of enzyme inhibitors, a direct comparative analysis of its effect when substituted in the nafamostat scaffold is not available in the reviewed studies.

The guanidino group's ability to form multiple, well-oriented hydrogen bonds and its specific pKa are optimized for the electrostatic environment of the S1 pocket. Any replacement, such as with a dihydroimidazolylamino group, would alter the geometry, charge distribution, and hydrogen bonding capacity, which would in turn be expected to affect binding affinity and inhibitory potency. However, without specific experimental data, a quantitative comparison remains speculative.

Evaluation of Other Benzoate Substituents

Modifications to the benzene (B151609) ring of the benzoate moiety have been explored to enhance the inhibitory activity of nafamostat. One study involved the synthesis of derivatives with a methyl or a chloro group introduced onto the benzene ring. The rationale was that these substitutions might alter the orientation of the guanidino group, potentially enhancing its electrostatic interaction with the key aspartate residue in the enzyme's S1 pocket. nih.gov

The results of this research showed that these small substitutions could indeed lead to a modest increase in antiviral activity against SARS-CoV-2, which is dependent on the inhibition of the serine protease TMPRSS2. Specifically, the derivative with a methyl group showed a 1.4-fold greater antiviral activity than the parent compound, nafamostat, while the chloro-substituted derivative was 1.1 times more active. nih.gov

Another critical component of the benzoate moiety is the ester bond. This bond is susceptible to nucleophilic attack by the catalytic serine residue of the protease, leading to the formation of a stable acyl-enzyme intermediate and covalent inhibition. The importance of this ester linkage was demonstrated by synthesizing a derivative where it was replaced with a more stable amide bond. This substitution resulted in a significant weakening of the anti-SARS-CoV-2 activity, strongly suggesting that the ease of covalent bond formation is a major factor in the inhibitory potency of nafamostat and its derivatives. nih.govdoaj.org

The following interactive table summarizes the in vitro anti-SARS-CoV-2 activity of these nafamostat derivatives.

Design Principles for Enhanced Target Specificity and Potency

Based on the structure-activity relationship studies of this compound and its analogs, several key design principles can be formulated to guide the development of new serine protease inhibitors with enhanced target specificity and potency.

Preservation of the Guanidino Group: The positively charged guanidino group on the benzoate moiety is essential for binding to the S1 pocket of trypsin-like serine proteases. This group acts as an arginine mimic and forms a strong salt bridge with a conserved aspartate residue. Therefore, this feature should be retained in any new inhibitor design.

Inclusion of a Positively Charged Group on the Naphthalene Moiety: The amidino group on the naphthalene ring contributes significantly to binding affinity through electrostatic interactions with secondary binding sites, such as those involving glutamic acid residues. nih.gov Maintaining a positively charged functional group at this position is crucial for high potency.

Optimization of the Benzoate Ring Substitution: Small, electron-donating or electron-withdrawing substituents (e.g., methyl or chloro groups) on the benzene ring of the benzoate moiety can fine-tune the electronic properties and orientation of the guanidino group, leading to modest improvements in potency. nih.gov This suggests that further exploration of a wider range of substituents at this position could yield more potent inhibitors.

Importance of the Ester Linkage for Covalent Inhibition: The ester bond connecting the naphthalene and benzoate moieties is critical for the covalent mechanism of inhibition. Its replacement with a more stable amide bond significantly reduces activity. nih.govdoaj.org This indicates that for irreversible or slowly reversible inhibition, a chemically reactive ester or a similar "warhead" group is necessary.

Exploitation of the Naphthalene Scaffold: The rigid naphthalene scaffold serves to optimally present the key pharmacophoric groups (the amidino and the guanidinobenzoyl moieties) to the enzyme. While systematic SAR on the naphthalene ring itself is limited, its role as a stable and effective scaffold is clear. Future designs could explore bioisosteric replacements for the naphthalene ring that maintain the correct spatial arrangement of the interacting groups.

By adhering to these principles, it is possible to rationally design novel inhibitors based on the this compound scaffold with potentially improved pharmacological profiles.

Future Directions in Research

Exploration of Novel Biological Targets for the Scaffold Beyond Serine Proteases

The structural architecture of 6-Carbamimidoylnaphthalen-2-yl benzoate (B1203000), characterized by its diaryl ester linked to a carbamimidoyl group, presents opportunities for interaction with targets beyond the serine protease family. A significant body of research on structurally similar diarylamidine compounds has revealed their capacity to engage with other biological molecules, suggesting that 6-Carbamimidoylnaphthalen-2-yl benzoate may also possess a broader pharmacological profile.

Future investigations should prioritize the screening of this compound against a diverse panel of receptors and enzymes. A particularly promising area of exploration is its potential interaction with N-methyl-D-aspartate (NMDA) receptors. Studies on related compounds have demonstrated inhibitory activity at these receptors, indicating a potential role in neurological disorders. nih.gov A systematic evaluation of this compound's effect on various NMDA receptor subtypes could unveil novel therapeutic applications in neuroprotection and related conditions.

Furthermore, the amidine moiety is a common feature in molecules targeting various receptors and enzymes. A comprehensive screening campaign, leveraging high-throughput methodologies, could identify unforeseen interactions with other target classes, such as kinases, G-protein coupled receptors (GPCRs), or other enzyme families, thereby broadening the therapeutic horizons for this scaffold.

| Potential Novel Target Classes | Rationale for Exploration |

| NMDA Receptors | Structural similarity to known NMDA receptor inhibitors. nih.gov |

| Kinases | Common pharmacophoric features with known kinase inhibitors. |

| G-Protein Coupled Receptors | The scaffold's chemical features may allow for interaction with GPCR binding pockets. |

| Other Protease Families | Potential for cross-reactivity or inhibition of other protease classes. |

Advanced Computational Design and Virtual Screening of Next-Generation Analogues

The advancement of computational chemistry offers powerful tools for the rational design of next-generation analogues of this compound with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this domain should focus on a multi-faceted computational approach.

Initially, comprehensive structure-activity relationship (SAR) studies, guided by computational modeling, can elucidate the key molecular interactions between the parent compound and its primary targets. une.edu This knowledge will be instrumental in designing novel derivatives. Techniques such as quantum mechanics/molecular mechanics (QM/MM) can provide deep insights into the binding modes and reaction mechanisms at the atomic level.

Subsequently, large-scale virtual screening of chemical libraries can be employed to identify novel compounds that share the pharmacophoric features of this compound but possess distinct chemical scaffolds. This approach can lead to the discovery of analogues with improved drug-like properties. Iterative cycles of computational design, chemical synthesis, and biological evaluation will be crucial for the optimization of lead compounds. plos.org The use of machine learning and artificial intelligence algorithms can further accelerate this process by predicting the biological activity and pharmacokinetic profiles of virtual compounds. researchgate.net

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

To gain a more profound understanding of the cellular and physiological effects of this compound and its future analogues, the development and utilization of advanced in vitro and ex vivo models are imperative. These models can bridge the gap between simplistic cell cultures and complex in vivo systems, offering a more physiologically relevant context for mechanistic studies.

The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, can provide a more accurate representation of tissue architecture and cell-cell interactions compared to traditional 2D cultures. mdpi.com These models are particularly valuable for assessing the efficacy and potential off-target effects of the compounds in a more realistic biological environment. For instance, patient-derived organoids could be used to evaluate the compound's activity in a personalized medicine context.

Furthermore, organ-on-a-chip technologies represent a cutting-edge approach to recapitulate the dynamic microenvironment of human organs. mdpi.com The development of specific organ-on-a-chip models relevant to the therapeutic targets of this compound would enable detailed investigations into its mechanism of action, metabolism, and potential toxicity in a human-relevant system, thereby reducing the reliance on animal models. nih.govtechnologynetworks.comresearchgate.net

| Advanced Model | Application in Research |

| 3D Spheroids/Organoids | Efficacy testing in a tissue-like context; personalized medicine applications. mdpi.com |

| Organ-on-a-Chip | Mechanistic studies of drug action, metabolism, and toxicity in a dynamic microenvironment. mdpi.com |

| Patient-Derived Tissues (ex vivo) | Evaluation of compound effects on primary human cells and tissues. |

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

A holistic understanding of the biological effects of this compound requires the integration of data from multiple "omics" platforms. A multi-omics approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the molecular perturbations induced by the compound. nih.govnashbio.comfrontlinegenomics.com

Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns in response to compound treatment, identifying the signaling pathways and cellular processes that are modulated. Proteomic studies can subsequently quantify changes in protein expression and post-translational modifications, providing insights into the functional consequences of the observed transcriptomic changes. Metabolomic profiling can then offer a snapshot of the metabolic alterations, linking the genomic and proteomic changes to the cellular phenotype. mdpi.comfrontiersin.org

The integration of these multi-omics datasets through advanced bioinformatic and systems biology approaches will be crucial for constructing comprehensive models of the compound's mechanism of action. mdpi.com This will not only deepen our understanding of its on-target effects but also facilitate the identification of potential off-target interactions and biomarkers for predicting therapeutic response. pharmafeatures.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6-Carbamimidoylnaphthalen-2-yl benzoate, and how should they be applied?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on aromatic proton signals and carbamimidoyl group identification. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is critical for assessing purity (>95%). Mass spectrometry (MS) should validate molecular weight, particularly for detecting impurities like 4-(4-guanidinobenzamido)benzoate derivatives . For solubility profiling, prepare stock solutions in dimethyl sulfoxide (DMSO) and dilute in aqueous buffers, monitoring stability via UV-Vis spectrophotometry .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodology : The compound is sparingly soluble in ethanol but exhibits improved solubility in DMSO (≥27 mg/mL) and water (≥54 mg/mL) at room temperature. For cell-based assays, pre-dissolve in DMSO at 10 mM and dilute in culture media to avoid precipitation. Centrifuge diluted solutions (10,000 × g, 5 min) to remove insoluble particulates before use .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including nitrile gloves and lab coats. In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation exposure, relocate to fresh air and seek medical attention. Store the compound at -20°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can structural impurities (e.g., Nafamostat Impurity 21) be identified and quantified during synthesis?

- Methodology : Employ reversed-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times and MS/MS fragmentation patterns against synthesized impurity standards. For quantification, use a calibration curve with spiked samples and limit detection to <0.1% w/w .

Q. What experimental strategies resolve contradictions between in vitro protease inhibition efficacy and in vivo pharmacokinetic performance?

- Methodology : Conduct parallel in vitro assays (e.g., trypsin or thrombin inhibition IC50) and in vivo studies in rodent models. Adjust dosing regimens based on plasma half-life data and bioavailability assessments. Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance pathways, such as esterase-mediated hydrolysis .

Q. How can computational tools predict the interaction of this compound with serine proteases?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to model binding to trypsin-like proteases, focusing on hydrogen bonding with the guanidinium group. Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Compare results with mutagenesis studies targeting protease active sites .

Q. What methods evaluate the compound’s stability under varying pH and temperature conditions?

- Methodology : Incubate the compound in buffers (pH 2–9) at 25°C and 37°C. Monitor degradation via HPLC-UV at 0, 24, 48, and 72 hours. Identify degradation products using high-resolution MS and NMR. For accelerated stability testing, use elevated temperatures (e.g., 40°C) and extrapolate degradation kinetics using the Arrhenius equation .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize off-target effects in cellular models?

- Methodology : Perform preliminary cytotoxicity assays (e.g., MTT or LDH release) to establish a non-toxic concentration range. Use a log-scale dilution series (e.g., 0.1–100 µM) for dose-response curves. Include positive controls (e.g., aprotinin for serine protease inhibition) and validate specificity with protease activity assays (e.g., fluorogenic substrates) .

Q. What statistical approaches are suitable for analyzing contradictory data in multi-laboratory studies?

- Methodology : Apply meta-analysis techniques to aggregate data from independent studies. Use Bland-Altman plots to assess inter-laboratory variability and hierarchical linear modeling (HLM) to account for protocol differences. Validate findings with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.